(Z)-But-2-enedioic acid;(3S)-N-methyl-3-naphthalen-1-yloxy-3-thiophen-2-ylpropan-1-amine
Overview
Description
Synthesis Analysis
This involves detailing the chemical reactions used to synthesize the compound. It includes the reactants, conditions, catalysts, and the yield of the product .Molecular Structure Analysis
This involves determining the arrangement of atoms in a molecule and the chemical bonds that hold the atoms together. Techniques such as X-ray crystallography, NMR spectroscopy, and electron microscopy are often used .Chemical Reactions Analysis
This involves studying the chemical reactions that the compound undergoes. It includes the reactants, products, and the conditions under which the reaction occurs .Physical And Chemical Properties Analysis
This involves measuring properties such as melting point, boiling point, solubility, and reactivity. Techniques such as mass spectrometry and infrared spectroscopy might be used .Scientific Research Applications
Fluorescent Logic Gate and Cell Imaging
- Application : A naphthalene-thiophene hybrid molecule, which may be structurally related to (3S)-N-methyl-3-naphthalen-1-yloxy-3-thiophen-2-ylpropan-1-amine, has been used as a fluorescent AND logic gate with Zn2+ and OAc- ions as inputs. This application is significant in cell imaging studies and computational analysis (Karak et al., 2013).
Synthesis of Novel Compounds
- Application : The synthesis of novel compounds from (3S)-N-methyl-3-naphthalen-1-yloxy-3-thiophen-2-ylpropan-1-amine has been explored, which involves N-chloroacetylation and N-alkylation, contributing to the field of synthetic chemistry (Yang Jing, 2010).
Schiff Bases in Antibacterial and Antifungal Activities
- Application : Schiff bases derived from naphthalene and thiophene, similar to the compounds , have shown promising antibacterial and antifungal activities. This underscores their potential use in developing new antimicrobial agents (Thirugnanaselvi et al., 2016).
Pharmacokinetic Drug-Drug Interaction Study
- Application : (3S)-N-methyl-3-naphthalen-1-yloxy-3-thiophen-2-ylpropan-1-amine, in combination with zolpidem, has been studied for potential pharmacokinetic drug-drug interactions. This research is crucial in understanding the interactions between different pharmaceutical compounds (Gheldiu et al., 2019).
Hypotensive Activity
- Application : Compounds related to (3S)-N-methyl-3-naphthalen-1-yloxy-3-thiophen-2-ylpropan-1-amine have been synthesized and tested for hypotensive activity, indicating their potential use in developing new cardiovascular drugs (Tandon et al., 2004).
Detection of Aluminum Ions in Living Cells
- Application : A naphthalene-based fluorescent probe, structurally related to the compounds of interest, has been developed for the selective detection of aluminum ions in living cells, highlighting its application in bioanalytical chemistry (Sahana et al., 2013).
Luminescent MOFs for Selective Detection
- Application : Luminescent metal-organic frameworks (MOFs) containing naphthalene, a structural component similar to (Z)-But-2-enedioic acid, have been developed for the selective detection of certain compounds in water. This has implications for environmental monitoring and analysis (Chakraborty et al., 2019).
Enantioselective Recognition of Amines
- Application : The development of atropisomeric 1,8-bisphenolnaphthalene for the enantioselective recognition of amines demonstrates the potential of naphthalene derivatives in chiral analysis and separation sciences (Ghosn & Wolf, 2011).
Safety And Hazards
Future Directions
properties
IUPAC Name |
(Z)-but-2-enedioic acid;(3S)-N-methyl-3-naphthalen-1-yloxy-3-thiophen-2-ylpropan-1-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NOS.C4H4O4/c1-19-12-11-17(18-10-5-13-21-18)20-16-9-4-7-14-6-2-3-8-15(14)16;5-3(6)1-2-4(7)8/h2-10,13,17,19H,11-12H2,1H3;1-2H,(H,5,6)(H,7,8)/b;2-1-/t17-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJYDFHDOQMMHJX-HNUXRKMMSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCC(C1=CC=CS1)OC2=CC=CC3=CC=CC=C32.C(=CC(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CNCC[C@@H](C1=CC=CS1)OC2=CC=CC3=CC=CC=C32.C(=C\C(=O)O)\C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23NO5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-But-2-enedioic acid;(3S)-N-methyl-3-naphthalen-1-yloxy-3-thiophen-2-ylpropan-1-amine | |
CAS RN |
116817-86-8 | |
Record name | 2-Thiophenepropanamine, N-methyl-γ-(1-naphthalenyloxy)-, (γS)-, (2Z)-2-butenedioate (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=116817-86-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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